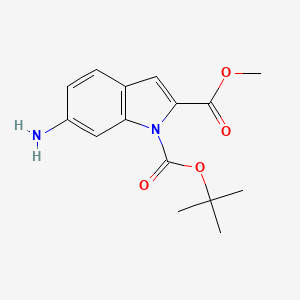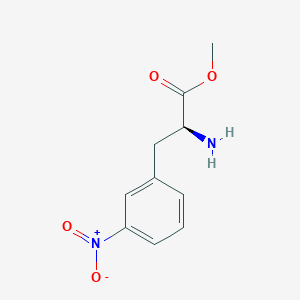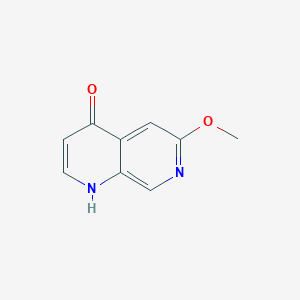
Methyl 1-Boc-6-amino-indole-2-carboxylate
Vue d'ensemble
Description
“Methyl 1-Boc-6-amino-indole-2-carboxylate” is a chemical compound with the CAS Number: 1049677-82-8. It has a molecular weight of 290.32 and its IUPAC name is 1-tert-butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate . It is typically stored at room temperature and appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “Methyl 1-Boc-6-amino-indole-2-carboxylate” is 1S/C15H18N2O4/c1-15(2,3)21-14(19)17-11-8-10(16)6-5-9(11)7-12(17)13(18)20-4/h5-8H,16H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“Methyl 1-Boc-6-amino-indole-2-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 290.32 . The compound is typically stored at room temperature .
Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, including Methyl 1-Boc-6-amino-indole-2-carboxylate, have been identified as biologically active compounds with potential applications in cancer treatment. They exhibit properties that can be harnessed to target and treat cancer cells .
Antimicrobial Activity
These compounds have shown promise in combating microbial infections. Their structure allows them to interact with various microbial agents, providing a pathway for developing new antimicrobial drugs .
Treatment of Disorders
The indole moiety is significant in cell biology and has been associated with the treatment of various disorders in the human body. This broad application makes it a valuable target for pharmaceutical research .
Antiviral Agents
Specific indole derivatives have demonstrated inhibitory activity against viruses such as influenza A and CoxB3 virus. Methyl 1-Boc-6-amino-indole-2-carboxylate has potential as an antiviral agent, which could lead to new treatments for viral infections .
Immunomodulation
Indole derivatives are being explored as immunomodulators, particularly in the context of cancer treatment. They may help modulate the immune system to enhance the body’s response to cancer cells .
Neurological Applications
The compound has shown potential as an inhibitor of botulinum neurotoxin. This application could lead to new treatments for neurological disorders or conditions caused by neurotoxins .
Safety And Hazards
The safety information for “Methyl 1-Boc-6-amino-indole-2-carboxylate” indicates that it has a hazard statement of H302, which means it is harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl 6-aminoindole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-11-8-10(16)6-5-9(11)7-12(17)13(18)20-4/h5-8H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGLAIWBDIJLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-Boc-6-amino-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)
![5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine](/img/structure/B1424401.png)

![N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B1424404.png)




![Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1424410.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1424411.png)